

Comparing the mechanical properties of PEEK and PEKK polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzene, 1,1'-sulfonylbis[4-fluoro-

Cat. No.: B1294396

[Get Quote](#)

An In-Depth Comparison of the Mechanical Properties of PEEK and PEKK Polymers

For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision dictated by the specific mechanical demands of an application. Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) are two of the most prominent members of the polyaryletherketone (PAEK) family, offering exceptional thermal stability and chemical resistance. While they share a common lineage, their distinct chemical structures lead to notable differences in their mechanical properties. This guide provides an objective comparison of PEEK and PEKK, supported by experimental data and detailed testing methodologies, to aid in material selection for demanding applications such as medical implants and aerospace components.

Key Mechanical Differences

PEKK's molecular structure, with its additional ketone group, results in a more rigid polymer chain compared to PEEK.^[1] This increased rigidity generally translates to higher compressive strength and stiffness in PEKK.^[1] Conversely, PEEK is known for its excellent balance of toughness, stiffness, and strength, often exhibiting greater ductility and higher tensile strength.^{[1][2]} The choice between the two often depends on whether the application requires superior load-bearing capabilities under compression (favoring PEKK) or a combination of strength and flexibility (favoring PEEK).^[2]

Quantitative Mechanical Properties

The following table summarizes the key mechanical properties of unfilled PEEK and PEKK based on experimental data. It is important to note that these values can vary depending on the specific grade of the material, processing conditions (e.g., injection molding, 3D printing), and any reinforcing agents (like glass or carbon fibers).

Mechanical Property	PEEK	PEKK	Test Standard
Tensile Strength	87 - 110 MPa ^{[3][4]}	65 MPa ^[3]	ASTM D638
Tensile Modulus	3.3 - 4.1 GPa ^{[5][6]}	~3.4 GPa ^[7]	ASTM D638
Elongation at Break	20 - 40% ^{[4][8]}	5% ^[3]	ASTM D638
Flexural Strength	150 - 170 MPa ^{[4][6]}	-	ASTM D790
Flexural Modulus	3.7 - 4.2 GPa ^{[3][6]}	1.66 GPa ^[3]	ASTM D790
Compressive Strength	~138 - 139 MPa ^[9]	Higher than PEEK ^{[1][10]}	ASTM D695
Impact Strength (Notched Izod)	≥ 85 J/m ^[5]	-	ASTM D256
Impact Strength (Charpy)	14 - 53 kJ/m ² ^[3]	2.5 kJ/m ² ^[3]	ISO 179
Hardness (Rockwell M)	90 - 100 ^{[5][9]}	-	ASTM D785
Hardness (Shore D)	85 - 88 ^{[5][9]}	-	ASTM D2240

Experimental Protocols

The mechanical properties presented above are determined using standardized testing methods. Below are detailed methodologies for the key experiments cited.

Tensile Properties (ASTM D638)

This test method determines the tensile properties of unreinforced and reinforced plastics.^[11]

- Specimen Preparation: Test specimens are typically prepared by injection molding or machining into a "dumbbell" or "dog-bone" shape.[12][13] The most common is the Type I specimen for materials with a thickness between 3.2 mm and 13 mm.[11]
- Test Setup: The test is conducted on a universal testing machine (UTM) equipped with grips to securely hold the specimen.[11] An extensometer is attached to the specimen's gauge length to precisely measure strain.[13]
- Procedure:
 - The dimensions of the specimen's cross-section are measured.
 - The specimen is mounted in the grips of the UTM.
 - A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[12] The speed of testing depends on the material and specimen type.[13]
 - The force and elongation are continuously recorded throughout the test.
- Data Obtained:
 - Tensile Strength: The maximum stress the material can withstand before breaking.[12]
 - Tensile Modulus (Young's Modulus): A measure of the material's stiffness.[12]
 - Elongation at Break: The percentage increase in length that the material undergoes before fracturing.[12]

Flexural Properties (ASTM D790)

This method is used to determine the flexural strength and flexural modulus of plastics.[14]

- Specimen Preparation: Rectangular bar specimens are used, with dimensions dependent on the material's thickness.[15]
- Test Setup: A three-point bending setup is commonly used, where the specimen is supported at two points and a load is applied to the center.[16] This is performed on a universal testing machine.[14]

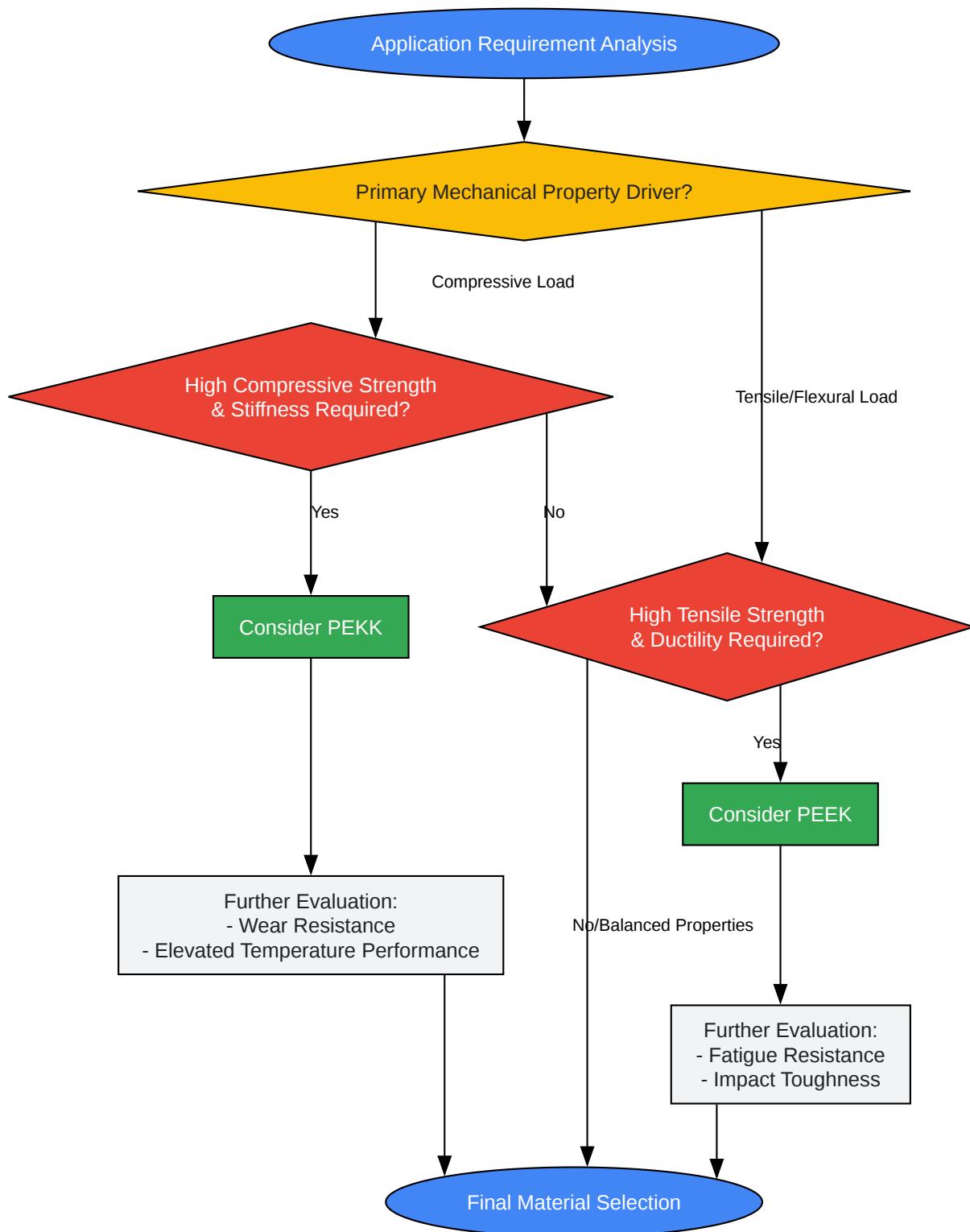
- Procedure:
 - The specimen's width and thickness are measured.
 - The specimen is placed on the supports of the bending fixture.
 - The load is applied to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a maximum strain of 5%.[\[15\]](#)
 - The load and deflection are recorded.
- Data Obtained:
 - Flexural Strength: The maximum stress experienced by the material at the moment of rupture.[\[16\]](#)
 - Flexural Modulus: A measure of the material's stiffness in bending.[\[16\]](#)

Notched Izod Impact Strength (ASTM D256)

This test measures a material's resistance to impact from a swinging pendulum, indicating its toughness and notch sensitivity.[\[17\]](#)

- Specimen Preparation: A rectangular bar specimen is prepared with a V-notch machined into it to create a stress concentration point.[\[18\]](#) The standard specimen for ASTM D256 is 64 x 12.7 x 3.2 mm.[\[17\]](#)
- Test Setup: A pendulum impact testing machine is used. The specimen is clamped vertically as a cantilever beam.[\[19\]](#)
- Procedure:
 - The pendulum is raised to a specific height to achieve a known potential energy.
 - The pendulum is released, and it swings down to strike the notched side of the specimen.[\[19\]](#)

- The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after breaking the sample.
- Data Obtained:
 - Impact Energy: The energy required to break the specimen, typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[\[17\]](#)


Compressive Properties (ASTM D695)

This test determines the behavior of a material under a compressive load.[\[20\]](#)

- Specimen Preparation: Specimens can be in the form of blocks or cylinders. A common block size is 12.7 x 12.7 x 25.4 mm.[\[20\]](#)
- Test Setup: The specimen is placed between two parallel compression plates on a universal testing machine.[\[20\]](#)
- Procedure:
 - The specimen is centered between the compression plates.
 - A compressive load is applied at a uniform rate.
 - The maximum load sustained by the specimen is recorded, along with stress-strain data.[\[20\]](#)
- Data Obtained:
 - Compressive Strength: The maximum compressive stress a material can withstand.
 - Compressive Modulus: The stiffness of the material under compression.

Logical Selection Workflow

The choice between PEEK and PEKK for a specific research or development application can be guided by a systematic evaluation of the required mechanical properties. The following diagram illustrates a decision-making workflow.

[Click to download full resolution via product page](#)

Decision workflow for selecting between PEEK and PEKK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PEKK vs. PEAK vs. PEEK: Key Differences and Applications | ADDMAN [addmangroup.com]
- 2. uteshiyamedicare.com [uteshiyamedicare.com]
- 3. The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xometry.eu [xometry.eu]
- 5. hpp-performance.com [hpp-performance.com]
- 6. PEEK Plastic Material: All You Should Know [unionfab.com]
- 7. mdpi.com [mdpi.com]
- 8. PEEK (Polyetheretherketone) | High Performance Injection Molding & Plastic Manufacturing | Ensinger Precision Components [ensinger-pc.com]
- 9. bearingworks.com [bearingworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. victortestingmachine.com [victortestingmachine.com]
- 13. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET Canada [admetinc.ca]
- 14. mts.com [mts.com]
- 15. zwickroell.com [zwickroell.com]
- 16. boundengineering.com [boundengineering.com]
- 17. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 18. zwickroell.com [zwickroell.com]
- 19. plastics.ulprospector.com [plastics.ulprospector.com]

- 20. Compression Properties ASTM D695, ISO 604 [[intertek.com](#)]
- To cite this document: BenchChem. [Comparing the mechanical properties of PEEK and PEKK polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294396#comparing-the-mechanical-properties-of-peek-and-pekk-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com